Gomisin M2
Overview
Description
Gomisin M2, also known as (+)-Gomisin M2, is a lignan isolated from the fruits of Schisandra rubriflora . It exhibits anti-HIV activity with an EC50 of 2.4 μM . Gomisin M2 also shows anti-cancer and anti-allergic activities and has potential for Alzheimer’s disease research .
Molecular Structure Analysis
Gomisin M2 has a molecular weight of 386.44 and a formula of C22H26O6 . It is a lignan, a type of phenylpropanoid, and belongs to the class of compounds known as monophenols .Chemical Reactions Analysis
Gomisin M2 has been found to inhibit mast cell degranulation upon immunoglobulin E (IgE) stimulation by suppressing intracellular calcium . It also inhibits the secretion of pro-inflammatory cytokines .Scientific Research Applications
Breast Cancer Treatment : Gomisin M2 from Schisandra viridis A. C. Smith exhibits anti-tumor effects on breast cancer. It specifically targets breast cancer stem cells (CSCs), inhibiting their proliferation, reducing mammosphere formation, and inducing apoptosis. Gomisin M2 also downregulates the Wnt/β-catenin self-renewal pathway in these cells, showing potential as a starting point for novel breast CSC-targeting drugs (Yang et al., 2019).
Anti-Allergic Effects : In mast cell–mediated allergic inflammation, Gomisin M2 has shown inhibitory effects. It reduces mast cell degranulation, suppresses the secretion of pro-inflammatory cytokines, and downregulates FcεRI-mediated activation of signaling molecules. This suggests its potential as a therapeutic agent for allergic inflammatory diseases (Dhakal et al., 2019).
Cognitive Impairment Treatment : Gomisin A, another lignan from Schisandra chinensis, improves scopolamine-induced memory impairment in mice. It inhibits acetylcholinesterase activity and reverses cognitive impairments, suggesting its potential as a treatment for cognitive impairment (Kim et al., 2006).
Anti-HIV Activity : Gomisin M2, along with other dibenzocyclooctadiene lignans from Schisandra rubriflora, has shown activity as an anti-HIV agent. Gomisin M1 exhibited the most potent anti-HIV activity in this study (Chen et al., 2006).
Osteoblast Differentiation in Diabetes : Gomisin A has been studied for its role in osteoblast differentiation under high glucose-induced oxidative stress. It enhances the expression of heme oxygenase-1 and mitochondrial biogenesis factors, suggesting potential use in preventing bone fragility fractures and implant failure triggered by diabetes (Takanche et al., 2019).
Vasorelaxation and Endothelial Function : Gomisin A induces nitric oxide production in human coronary artery endothelial cells. It activates endothelial nitric oxide synthase (eNOS) through Ca2+-dependent pathways, suggesting its role in endothelial-dependent vasorelaxation (Park et al., 2009).
Anti-inflammatory and Anti-fibrotic Effects : Gomisin J from Schisandra chinensis exerts anti-inflammatory effects and regulates lipogenesis and lipolysis in HepG2 cells. It suggests potential benefits for treating nonalcoholic fatty liver disease (Kim et al., 2015).
Anti-aging and Mitochondrial Biogenesis : Gomisin A promotes mitochondrial biogenesis and autophagy, potentially inhibiting aging progression and enhancing intracellular homeostasis against chronic oxidative stress (Kim et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(9S,10R)-3,4,5-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-19-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-11-6-13-9-16-20(28-10-27-16)19(23)17(13)18-14(7-12(11)2)8-15(24-3)21(25-4)22(18)26-5/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDXWOMYBJCSQB-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)O)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@H]1C)OC)OC)OC)O)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gomisin M2, (+)- | |
CAS RN |
82425-45-4 | |
Record name | Gomisin M2, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082425454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GOMISIN M2, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A09299J9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.